Epimedokoreanin C
Description
Structure
3D Structure
Properties
CAS No. |
161068-54-8 |
|---|---|
Molecular Formula |
C25H26O8 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[3,7-dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O8/c1-11(2)5-6-13-15(26)9-16(27)20-17(28)10-19(32-23(13)20)12-7-14-21(30)24(25(3,4)31)33-22(14)18(29)8-12/h5,7-10,21,24,26-27,29-31H,6H2,1-4H3 |
InChI Key |
JJURQKJUSBAGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC4=C(C(=C3)O)OC(C4O)C(C)(C)O)C |
Origin of Product |
United States |
Ii. Isolation, Purification, and Structural Elucidation of Epimedokoreanin C
Natural Occurrence and Traditional Ethnobotanical Context of Epimedium koreanum
Epimedium koreanum Nakai, a member of the Berberidaceae family, is a perennial flowering plant found in wet areas within forests and mountain valleys. naturalmedicinalherbs.netpfaf.org This herb is one of the designated official sources of Herba Epimedii, a well-known traditional medicine. caldic.com In traditional Korean and Chinese herbal medicine, the aerial parts of the plant have been utilized for thousands of years. caldic.comnih.gov
Traditionally known as "Sam-ji-goo-yeop-cho" in Korea, it has been used to address conditions such as impotence, spermatorrhea, and forgetfulness. naturalmedicinalherbs.netcaldic.com Its applications in traditional Chinese medicine are extensive, where it is considered a "kidney tonic" to "reinforce the Yang". caldic.comresearchgate.net It has been historically employed for treating renal yang deficiency, weakness of tendons and bones, rheumatic paralysis, and hypertension. naturalmedicinalherbs.netresearchgate.net The genus Epimedium is also famously used as a tonic and aphrodisiac, a property legendarily discovered by a goat herder who observed increased sexual activity in his flock after they consumed the plant. caldic.com The plant contains a variety of medically active constituents, including a rich profile of flavonoids and phytosteroids. naturalmedicinalherbs.netpfaf.org
Extraction and Fractionation Methodologies for Epimedokoreanin C
The initial step in isolating this compound involves the extraction of total flavonoids from the aerial parts, typically the leaves, of Epimedium koreanum. nih.govnih.gov A common method involves reflux extraction using an organic solvent, frequently 100% ethanol (B145695). e-nps.or.kr The dried and powdered plant material is subjected to this process, and the resulting extract is then filtered and concentrated under a vacuum to yield a crude total extract. e-nps.or.kr Supercritical fluid extraction (SFE) with CO2 has also been explored as a more rapid and environmentally friendly alternative to conventional solvent extraction, using ethanol as a modifier to optimize the isolation of total flavonoids. jlu.edu.cn
Following the initial extraction, the crude extract undergoes fractionation to separate compounds based on their polarity. This is typically achieved through liquid-liquid partitioning. The ethanol extract is often partitioned successively with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. nih.gove-nps.or.kr This process yields different fractions, with flavonoids, including prenylated flavonoids like this compound, concentrating primarily in the ethyl acetate and n-butanol fractions. nih.gove-nps.or.kr These enriched fractions then serve as the starting material for more refined purification techniques. nih.gov
Advanced Chromatographic Separation Techniques for this compound
Following initial extraction and fractionation, various column chromatography techniques are employed to separate the complex mixture of compounds. The enriched fractions, such as the ethyl acetate fraction, are subjected to repeated column chromatography. Silica gel is a commonly used stationary phase for this purpose, allowing for the separation of compounds based on their polarity.
Macroporous resins, such as AB-8, are also utilized for the enrichment and purification of total flavonoids from the crude extract. mdpi.com The process involves loading the extract onto the resin column, washing away impurities like water-soluble sugars with distilled water, and then eluting the desired flavonoids with an ethanol-water mixture. mdpi.com For further purification and separation of individual flavonoids, gel filtration chromatography using materials like Sephadex LH-20 is often implemented. This technique separates molecules based on their size, effectively removing pigments and other macromolecules. While not explicitly detailed for this compound in the provided sources, these methods represent standard phytochemical isolation protocols for flavonoids from Epimedium species. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a crucial tool for the final purification of this compound, valued for its high resolution and efficiency. hplc.eunih.gov Preparative HPLC is frequently used as the ultimate step to isolate individual flavonoids from the fractions obtained through column chromatography. tandfonline.com
For instance, fractions derived from preliminary separation techniques can be subjected to preparative HPLC to yield highly pure compounds. tandfonline.comresearchgate.net The use of a C18 column is common in reversed-phase HPLC for separating flavonoids. hplc.eu This method separates molecules based on their hydrophobicity, which is particularly effective for the diverse range of flavonoid glycosides and aglycones present in Epimedium extracts. nih.gov Analytical HPLC is also used to determine the purity of the isolated compounds, with detection often performed using a UV detector. nih.govresearchgate.net Through these HPLC applications, compounds like this compound can be obtained with purities exceeding 98%. researchgate.net
Spectroscopic Techniques for this compound Structural Determination
The definitive structural elucidation of this compound is accomplished through the comprehensive analysis of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gove-century.us Both ¹H-NMR and ¹³C-NMR are essential for determining the precise arrangement of atoms within the molecule. researchgate.net
¹H-NMR provides detailed information about the number and types of protons and their neighboring atoms, while ¹³C-NMR reveals the carbon skeleton of the flavonoid. rsc.orgnih.gov The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J) from these spectra allow for the assignment of each proton and carbon in the structure of this compound. rsc.org This detailed analysis confirms its identity as a specific prenylated flavonoid. nih.gove-century.us The NMR spectral data for this compound have been reported as follows. nih.gov
| Position | ¹³C-NMR (δc) | ¹H-NMR (δH, J in Hz) |
|---|---|---|
| 2 | 158.4 | |
| 3 | 135.5 | |
| 4 | 178.6 | |
| 5 | 163.0 | |
| 6 | 99.3 | 6.41 (s) |
| 7 | 165.7 | |
| 8 | 107.5 | |
| 9 | 158.5 | |
| 10 | 106.8 | |
| 1' | 123.3 | |
| 2' | 131.0 | 7.71 (d, 8.8) |
| 3' | 115.0 | 6.96 (d, 8.8) |
| 4' | 161.0 | |
| 5' | 115.0 | 6.96 (d, 8.8) |
| 6' | 131.0 | 7.71 (d, 8.8) |
| 1'' | 22.0 | 3.50 (d, 7.0) |
| 2'' | 123.5 | 5.25 (t, 7.0) |
| 3'' | 132.0 | |
| 4'' | 17.9 | 1.83 (s) |
| 5'' | 25.8 | 1.70 (s) |
| 1''' | 100.4 | 5.10 (d, 7.6) |
| 2''' | 74.6 | 3.51 (m) |
| 3''' | 78.3 | 3.45 (m) |
| 4''' | 71.6 | 3.32 (m) |
| 5''' | 78.0 | 3.40 (m) |
| 6''' | 62.8 | 3.75 (m), 3.55 (m) |
| 5-OH | 12.55 (s) |
Mass Spectrometry (MS) Analysis (e.g., ESI-MS, HRESIMS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been employed to analyze this compound, providing precise mass measurements that are essential for confirming its molecular formula.
In studies involving the analysis of flavonoids from Epimedium koreanum, HRESIMS data for this compound was acquired in negative ion mode. The analysis yielded a deprotonated molecule [M-H]⁻. This technique is particularly useful for flavonoids, as the phenolic hydroxyl groups can be easily deprotonated. The experimental data revealed a measured mass-to-charge ratio that corresponds closely with the calculated value for its proposed molecular formula, C₂₅H₂₆O₈. nih.gov This correlation is a key piece of evidence in the structural confirmation of the compound.
The detailed mass spectrometry findings for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₅H₂₆O₈ | nih.gov |
| Ionization Mode | ESI- | nih.gov |
| Adduct Ion | [M-H]⁻ | nih.gov |
| Calculated m/z | 453.1555 | nih.gov |
| Measured m/z | 453.1575 | nih.gov |
This interactive table summarizes the key mass spectrometry data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within a molecule, providing information about its chromophoric system. For flavonoids like this compound, the UV-Vis spectrum is characteristic of the flavone (B191248) nucleus and is influenced by the nature and position of substituents on the A and B rings. e-century.us
Iii. Synthetic and Biosynthetic Investigations of Epimedokoreanin C
Proposed Biosynthetic Pathways of Prenylated Flavonoids Relevant to Epimedokoreanin C
The biosynthesis of this compound is believed to follow the general pathway established for prenylated flavonoids, which are characteristic secondary metabolites in plants of the Epimedium genus. This multifaceted process can be broadly divided into three key stages: the formation of the fundamental C6-C3-C6 flavonoid skeleton, subsequent modifications to this core structure, and the crucial prenylation steps that impart structural diversity and biological activity. nih.gov
The initial stage involves the convergence of the shikimate and acetate (B1210297) pathways. L-phenylalanine, derived from the shikimate pathway, is converted to 4-coumaroyl-CoA. This intermediate then undergoes condensation with three molecules of malonyl-CoA from the acetate pathway to form a chalcone backbone. nih.gov This chalcone is a pivotal precursor for a wide array of flavonoid classes. Through the action of chalcone flavanone isomerase, the chalcone is cyclized to yield a flavanone skeleton, which serves as a branching point for the biosynthesis of various flavonoid subclasses, including the flavonols to which this compound belongs. nih.gov
The core flavonol structure, likely kaempferol (B1673270) in the case of this compound precursors, is then subject to a series of enzymatic modifications. These can include hydroxylation, glycosylation, and methylation, which contribute to the vast structural diversity of flavonoids found in nature. For prenylated flavonoids like this compound, the attachment of one or more prenyl groups, typically dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), is a critical step. This reaction is catalyzed by prenyltransferases, which facilitate a Friedel–Crafts alkylation of the flavonoid nucleus. nih.gov These enzymes often exhibit regioselectivity, dictating the position of prenyl group attachment on the flavonoid scaffold.
Metabolomic studies of Epimedium species have identified several key metabolites that are likely intermediates in the biosynthesis of complex prenylated flavonoids. Compounds such as kaempferol, icaritin (a prenylated derivative of kaempferol), and various glycosides like icariin and epimedins are all part of this intricate metabolic network. frontiersin.orgnih.gov The biosynthesis of this compound is therefore hypothesized to proceed through a kaempferol-derived intermediate that undergoes sequential prenylation and other modifications, catalyzed by specific enzymes within Epimedium koreanum.
| Biosynthetic Stage | Key Precursors/Intermediates | Enzyme Classes Involved |
| Flavonoid Skeleton Formation | L-phenylalanine, Malonyl-CoA, 4-coumaroyl-CoA, Chalcone | Phenylalanine ammonia-lyase, Chalcone synthase, Chalcone flavanone isomerase |
| Flavonol Core Modification | Flavanone, Dihydroflavonol, Kaempferol | Flavanone 3-hydroxylase, Flavonol synthase |
| Prenylation | Kaempferol derivative, Dimethylallyl pyrophosphate (DMAPP) | Prenyltransferases |
| Further Modifications | Prenylated Kaempferol derivatives | Glycosyltransferases, Methyltransferases |
Total Synthesis Approaches for this compound and its Core Skeleton
As of the current body of scientific literature, a complete total synthesis of this compound has not been reported. However, the synthesis of other structurally related prenylated flavonoids provides a roadmap for potential synthetic strategies. The primary challenges in the total synthesis of this compound lie in the regioselective introduction of the prenyl groups and the construction of the substituted flavonoid core.
A plausible synthetic approach would likely commence with a readily available polyhydroxyacetophenone. A key step would be the regioselective prenylation of this starting material. For instance, the synthesis of other prenylated flavanones has been achieved through the regioselective prenylation of 2,4,6-trihydroxyacetophenone. nih.gov Following the introduction of the prenyl moieties, a Claisen-Schmidt condensation with a suitably substituted benzaldehyde would yield a prenylated chalcone. Subsequent intramolecular cyclization and dehydrogenation of this chalcone intermediate would afford the desired prenylated flavonol core.
An alternative strategy for introducing the prenyl group at a specific position on the flavonoid skeleton is through a Claisen–Cope rearrangement. The hemisynthesis of icariin from kaempferol, for example, utilized a para-Claisen–Cope rearrangement of a 5-O-prenylflavone intermediate to install the prenyl group at the C-8 position. researchgate.net This method could potentially be adapted for the synthesis of this compound.
The general synthetic sequence for a hypothetical total synthesis of the this compound core skeleton is outlined below:
| Synthetic Step | Key Reagents and Conditions | Intermediate Formed |
| Aldol Condensation | Substituted polyhydroxyacetophenone, Substituted benzaldehyde, Base (e.g., KOH) | Substituted Chalcone |
| Oxidative Cyclization | I2, DMSO or other oxidizing agents | Flavone (B191248)/Flavonol Core |
| Regioselective Prenylation | Prenyl bromide, Base (e.g., K2CO3) or Lewis acid (e.g., BF3·OEt2) | Prenylated Flavonol |
| Claisen-Cope Rearrangement (alternative) | Heat or Lewis acid catalyst (e.g., Eu(fod)3) | C-prenylated Flavonol |
The development of a successful total synthesis would not only provide a definitive structural confirmation of this compound but also enable the synthesis of analogs for structure-activity relationship studies.
Semi-Synthesis and Derivatization Strategies for this compound Analogs
While the total synthesis of complex natural products like this compound can be arduous, semi-synthesis and derivatization of the natural product or a closely related precursor offer a more direct route to novel analogs. These strategies are valuable for exploring the pharmacophore of the molecule and optimizing its biological properties. Given the poly-phenolic nature of this compound, several functional groups are amenable to chemical modification.
Target Functional Groups for Derivatization:
Hydroxyl Groups: The phenolic hydroxyl groups on the flavonoid skeleton are prime targets for modification. They can be alkylated, acylated, or glycosylated to alter the molecule's polarity, solubility, and bioavailability. For instance, the conversion of flavonoid hydroxyl groups to acetamides has been shown to impact their bioavailability and antioxidant properties. nih.gov
Prenyl Groups: The double bonds within the prenyl side chains could be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation to probe the importance of these moieties for biological activity.
Flavonoid Core: The core aromatic rings can undergo electrophilic substitution reactions, although controlling the regioselectivity can be challenging.
Potential Derivatization Reactions:
| Reaction Type | Reagents | Potential Modification |
| Etherification | Alkyl halides, Base | O-alkylation of hydroxyl groups |
| Esterification | Acyl chlorides, Anhydrides | O-acylation of hydroxyl groups |
| Glycosylation | Activated sugar donors, Glycosyltransferases | O- or C-glycosylation |
| Hydrogenation | H2, Pd/C | Saturation of prenyl double bonds |
| Epoxidation | m-CPBA | Epoxidation of prenyl double bonds |
The semi-synthesis of this compound analogs could also start from a more abundant, structurally related natural product isolated from Epimedium species. For example, if a precursor without one of the prenyl groups is readily available, the final prenyl group could be introduced chemically. This approach leverages the biosynthetic machinery of the plant to provide an advanced intermediate, thereby shortening the synthetic route. Such strategies have been employed for other flavonoids, where enzymatic transformations are used to produce valuable derivatives. nih.gov
Iv. Biological Activities and Mechanistic Studies of Epimedokoreanin C in Vitro and in Vivo Non Human Models
Other Pharmacological Activities of Epimedokoreanin C (Mechanistic Focus)
Based on a review of available scientific literature, no specific studies investigating the inhibitory activity of this compound on the formation of Advanced Glycation End-Products (AGEs) have been reported.
Consistent with the lack of data on its inhibitory effects, the molecular basis for any potential anti-glycation activity of this compound has not been elucidated in published research.
A review of the scientific literature found no studies specifically evaluating the inhibitory effect of this compound on bacterial proteases such as gingipains. While other related flavonoids from Epimedium species have been investigated for such properties, data focusing solely on this compound is not currently available. nih.govnih.govtandfonline.com
Antimicrobial and Anti-Biofilm Activity
Effects on Bacterial Growth and Biofilm Formation
This compound has been investigated for its effects on Porphyromonas gingivalis, a bacterium implicated in chronic periodontitis. Research indicates that this prenylated flavonoid can interfere with the bacterium's virulence factors and its ability to form biofilms, which are structured communities of bacterial cells that adhere to surfaces and are encased in a self-produced matrix. nih.govresearchmap.jp
The virulence of P. gingivalis is heavily dependent on cysteine proteases known as gingipains (Rgp and Kgp). These enzymes are crucial for nutrient acquisition, colonization, and evasion of the host immune system. nih.gov Studies have shown that this compound exhibits inhibitory activity against these key enzymes. nih.govresearchmap.jp
In addition to its effects on bacterial enzymes, this compound has demonstrated a direct impact on the growth and biofilm formation of P. gingivalis. Biofilms protect bacteria from the host's immune response and antimicrobial agents, making their inhibition a key therapeutic strategy. nih.govresearchmap.jp While this compound showed a negligible inhibitory effect on the growth of P. gingivalis at the concentrations tested, it did impact biofilm formation. researchmap.jp The prenyl group in its structure is thought to enhance its biological functions by increasing hydrophobicity, which may facilitate its interaction with the bacterial membrane and biofilm matrix. nih.govresearchmap.jp
Table 1: Effect of this compound on P. gingivalis
| Activity Measured | Target | Observed Effect of this compound |
|---|---|---|
| Enzyme Inhibition | Gingipains (Rgp and Kgp) | Exhibited inhibitory activity. nih.govresearchmap.jp |
| Bacterial Growth | P. gingivalis | Negligible inhibitory effect. researchmap.jp |
Regulation of Preosteoclast Proliferation and Differentiation (In Vitro/Animal Models)
Currently, there is no available scientific literature or published research specifically investigating the effects of this compound on the regulation of preosteoclast proliferation and differentiation in either in vitro or animal models. While other compounds isolated from the Epimedium genus have been studied for their potential roles in bone metabolism, the specific actions of this compound in this area have not been reported. researchgate.net
In Vivo Pharmacological Evaluation of this compound (Animal Models)
Antitumor Efficacy in Preclinical Xenograft Models
While in vitro studies have shown that this compound can induce a form of non-apoptotic cell death known as methuosis in human lung cancer cell lines, there are currently no published scientific studies evaluating the antitumor efficacy of this compound in preclinical xenograft models. researchgate.netnih.govresearchgate.net Therefore, its effectiveness in a living organism has not been established.
Effects on Relevant Physiological and Biochemical Markers in Animal Models
There is no available data in the current scientific literature regarding the effects of this compound on relevant physiological and biochemical markers in animal models. Research to date has focused on its in vitro mechanisms of action on cancer cells. researchgate.net
V. Structure Activity Relationship Sar Studies of Epimedokoreanin C and Its Analogs
Identification of Key Structural Moieties for Biological Efficacy
The most striking biological activity attributed to Epimedokoreanin C is its ability to induce methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization, in cancer cells. Research has pinpointed this compound as a potent inducer of this process, while structurally similar flavonoids isolated from the same plant, Epimedium koreanum, are inactive. This stark difference in activity provides a clear basis for identifying the essential structural moieties.
A pivotal study compared the methuosis-inducing capability of this compound with its close analogs: Epicornuin A, Epicornuin B, Epicornuin F, and Epimedokoreanin B. While this compound caused dramatic cytoplasmic vacuolization, the other four compounds showed virtually no such activity.
The structure of this compound features a kaempferol (B1673270) backbone with two critical and complex isoprenoid substitutions: a prenyl group (3-methyl-2-butenyl) at the C-8 position of the A-ring and, most notably, a geranyl (3,7-dimethyl-2,6-octadienyl) group attached to the B-ring. In contrast, its inactive analog, Epimedokoreanin B, possesses two simpler prenyl groups, one at C-8 and another on the B-ring. This comparison strongly suggests that the geranyl group on the B-ring is the indispensable structural moiety for the induction of methuosis . The larger, more complex geranyl chain, as opposed to a simple prenyl group, appears to be the key determinant for this specific biological efficacy. The general importance of prenylation for enhancing the cytotoxicity of flavonoids has been noted, but this finding specifies the type and location of the prenyl chain as being critical for the unique methuosis-inducing action.
Table 1: Comparative Activity of Epimedium koreanum Flavonoids in Methuosis Induction
| Compound | Core Structure | Substituents | Methuosis Induction |
|---|---|---|---|
| This compound | Kaempferol | C8-prenyl, B-ring-geranyl | Active |
| Epimedokoreanin B | Luteolin | C8-prenyl, C5'-prenyl | Inactive |
| Epicornuin A | Unknown | Unknown | Inactive |
| Epicornuin B | Unknown | Unknown | Inactive |
| Epicornuin F | Unknown | Unknown | Inactive |
This interactive table is based on findings where only this compound was found to be active.
Correlation of Specific Functional Groups with Observed Activities (e.g., methuosis induction, AGE inhibition)
Delving deeper than the identification of large moieties, the correlation of specific functional groups with biological activity provides a more refined understanding of the SAR.
Methuosis Induction: The induction of methuosis by this compound is linked to the inverse regulation of the small GTPases Rac1 and Arf6. The unique geranyl functional group on the B-ring of this compound is the primary structural feature correlated with this activity. The size, conformation, and lipophilicity of this ten-carbon chain, compared to the five-carbon prenyl group found on inactive analogs like Epimedokoreanin B, are likely crucial for the specific molecular interactions that lead to the downregulation of the Arf6/Rac1 ratio, triggering uncontrolled macropinocytosis and subsequent vacuole formation characteristic of methuosis. The flavonoid backbone, with its hydroxyl groups at positions C-5, C-7, and C-4', serves as a necessary scaffold, but the geranyl group confers the specific methuosis-inducing functionality.
Advanced Glycation End-product (AGE) Inhibition: While direct studies on this compound and AGE inhibition are limited, extensive research on other prenylated flavonoids from Epimedium species provides strong SAR insights. A study that screened 43 flavonoids from Epimedii Herba found that Epimedokoreanin B was the most potent inhibitor of AGEs formation. The SAR analysis from that study revealed two critical features for high inhibitory activity:
A catechol group (3',4'-dihydroxy) on the B-ring.
Two prenyl groups attached to the flavonoid skeleton.
Methylation of the phenolic hydroxy groups on Epimedokoreanin B resulted in a loss of activity, confirming the importance of the free hydroxyls, particularly the catechol structure. Therefore, for a flavonoid of this class to be an effective AGE inhibitor, the presence of a catechol B-ring and prenyl groups for enhanced binding or antioxidant capacity are essential. This compound possesses a catechol B-ring and multiple isoprenoid groups, suggesting it likely has AGE inhibitory potential, though its efficacy relative to diprenylated analogs like Epimedokoreanin B has not been reported.
Comparative SAR Analysis with Related Prenylated Flavonoids from Epimedium koreanum
The flavonoids isolated from Epimedium koreanum exhibit a wide range of biological activities, and comparing their respective SARs highlights how subtle structural modifications can dictate function.
For Methuosis Induction: As established, the presence of a geranyl group on this compound is the defining feature, distinguishing it from other prenylated flavonoids from the same plant like Epimedokoreanin B, which lacks this specific activity. nih.gov
For AGE Inhibition: The SAR for AGE inhibition prioritizes a catechol B-ring and two prenyl groups , as seen in the highly active Epimedokoreanin B. This contrasts with the requirement for methuosis, where one of the prenyl groups is replaced by a larger geranyl group. This suggests that the structural requirements for these two activities are distinct.
For Neuraminidase Inhibition: Studies on other flavonoids from E. koreanum have shown that prenylation is a critical factor for enhancing bacterial neuraminidase inhibition. For instance, Epimedokoreanin B, with two prenyl groups, was found to be 500 times more effective than its non-prenylated parent compound, luteolin. This demonstrates a clear positive correlation between prenylation and this specific enzymatic inhibition, a common theme for many activities but with the type of prenylation being key for methuosis.
For PCSK9 mRNA Expression Inhibition: A different set of prenylated flavonoids from E. koreanum, including ikarisoside A, were found to inhibit the expression of PCSK9 mRNA, a target for managing cholesterol. The SAR for this activity appears to be different again, often involving specific glycoside patterns in addition to prenylation.
Vi. Analytical Methodologies for Detection and Quantification of Epimedokoreanin C
Chromatographic Methods for Quantitative Analysis
High-performance liquid chromatography (HPLC) is the cornerstone for the analytical determination of Epimedokoreanin C. Coupled with different detectors, it allows for both identification and precise measurement.
HPLC coupled with a Diode-Array Detector (DAD) is a robust and widely used method for quantifying flavonoids, including this compound, in herbal extracts. This technique allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing the specificity of detection.
One established HPLC-DAD method for analyzing prenylated flavonoids from heat-processed Epimedium koreanum Nakai utilizes a C18 stationary phase with a gradient elution system. nih.gov The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724), with a programmed gradient to ensure the effective separation of multiple compounds within the extract. nih.gov In a specific application, this compound (also referred to as epimedin C) was analyzed alongside other major flavonoids, with a retention time of approximately 30.3 minutes under the defined conditions. nih.gov The detection wavelength is often set around 268 nm to 270 nm, which corresponds to a region of significant absorbance for this class of compounds. nih.gov
Table 1: HPLC-DAD Method Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Instrumentation | Agilent 1100 with Diode Array Detector | nih.gov |
| Column | ZORBAX SB-C18 (4.6 x 250 mm, 5 µm) | nih.gov |
| Mobile Phase | A: Acetonitrile, B: Water | nih.gov |
| Gradient Program | 0-15 min, 10-25% A; 15-40 min, 25% A; 40-63 min, 25-71% A | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection Wavelength | 268 nm | nih.gov |
| Injection Volume | 10 µL | nih.gov |
| Retention Time | 30.3 min | nih.gov |
For higher sensitivity and selectivity, particularly in complex biological matrices like plasma, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the precise quantification of analytes even at very low concentrations. nih.govresearchgate.net
A validated HPLC-MS/MS method has been successfully developed for the simultaneous determination of twelve bioactive compounds from Epimedium, including this compound, in rat plasma. nih.govresearchgate.net The method typically employs a C18 column and a gradient mobile phase of acetonitrile and water containing an acid modifier like formic acid to improve ionization. nih.govresearchgate.net Detection is achieved using electrospray ionization (ESI), often in the negative ion mode, with selected reaction monitoring (SRM) to ensure specificity. nih.govresearchgate.net In SRM, specific precursor-to-product ion transitions are monitored for each analyte, significantly reducing matrix interference. nih.govresearchgate.net
Table 2: HPLC-MS/MS Method Parameters for this compound Analysis in Plasma
| Parameter | Condition | Source |
|---|---|---|
| Column | CORTECS® C18 (4.6 x 150 mm, 2.7 µm) | nih.govresearchgate.net |
| Mobile Phase | Gradient system of 0.1% (v/v) formic acid and acetonitrile | nih.govresearchgate.net |
| Flow Rate | 0.3 mL/min | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | nih.govresearchgate.net |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.govresearchgate.net |
Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Sensitivity, Repeatability, Stability, Recovery)
To ensure that an analytical method provides reliable and accurate results, it must undergo a thorough validation process. globalresearchonline.neteuropa.eu Key parameters are evaluated according to international guidelines. europa.eudemarcheiso17025.com For the analysis of this compound, validation data has been reported for both HPLC-DAD and HPLC-MS/MS methods.
Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. researchgate.net For the UPLC-DAD analysis of flavonoids including this compound, a linear response range was established from 0.3125 µM to 40 µM. nih.gov
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is typically expressed as the relative standard deviation (RSD). For the HPLC-MS/MS method, intra- and inter-day precision values were less than 10.9%. nih.govresearchgate.net The day-to-day variability for a UPLC-DAD method was reported to be less than 3%. nih.gov
Accuracy: Accuracy reflects the closeness of the test results to the true value and is often determined through recovery studies. europa.euresearchgate.net The HPLC-MS/MS method demonstrated intra- and inter-day accuracy ranging from -5.6% to 13.0%. nih.govresearchgate.net For a UPLC-DAD method, accuracy and precision were both reported to be greater than 98%. nih.gov
Sensitivity: The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the HPLC-MS/MS method, the lower limit of quantification (LLOQ) for all analyzed compounds, including this compound, was less than 10 ng/mL. researchgate.net
Stability: Stability studies evaluate the chemical stability of the analyte in a given matrix under specific conditions (e.g., freeze-thaw cycles, short-term room temperature, long-term storage). nih.gov In the HPLC-MS/MS study, analytes including this compound were found to be stable under tested conditions, with an RSD lower than 11.7%. nih.govresearchgate.net
Recovery: This parameter indicates the efficiency of the sample extraction procedure. The mean recoveries for the HPLC-MS/MS method were in the range of 60.66% to 99.77%. nih.govresearchgate.net For an HPLC-DAD method, recoveries of prenylated flavonoids were reported to be greater than 99%. nih.gov
Table 3: Summary of Method Validation Parameters for this compound
| Parameter | HPLC-DAD / UPLC-DAD | HPLC-MS/MS | Source |
|---|---|---|---|
| Linearity Range | 0.3125 µM to 40 µM | Not specified | nih.gov |
| Precision (%RSD) | < 3% (day-to-day) | < 10.9% (intra- & inter-day) | nih.govnih.govresearchgate.net |
| Accuracy | > 98% | -5.6% to 13.0% (bias) | nih.govnih.govresearchgate.net |
| Sensitivity (LLOQ) | Not specified | < 10 ng/mL | researchgate.net |
| Stability (%RSD) | Not specified | < 11.7% | nih.govresearchgate.net |
| Recovery (%) | > 99% | 60.66% - 99.77% | nih.govnih.govresearchgate.net |
Vii. Future Research Directions for Epimedokoreanin C
Comprehensive Elucidation of Complete Biosynthetic Pathways
A fundamental gap in our knowledge is the precise biosynthetic pathway of Epimedokoreanin C. While the general flavonoid biosynthesis pathway is well-understood, the specific enzymatic steps leading to the formation and prenylation of this particular molecule in Epimedium species are not fully characterized. researchgate.net
Future research should focus on:
Identification of Key Enzymes: The general flavonoid pathway begins with the phenylpropanoid pathway, where phenylalanine is converted to 4-coumaroyl-CoA. nih.govnih.gov A series of key enzymes, including chalcone synthase (CHS), chalcone isomerase (CHI), and flavanone 3-hydroxylase (F3H), then construct the core flavonoid skeleton. mdpi.combiotech-asia.org The crucial step for this compound is the addition of a prenyl group, a reaction catalyzed by prenyltransferases (PTs). nih.govnih.gov While genome-wide searches in Epimedium pubescens have identified potential flavonoid-specific PT genes, the exact enzyme responsible for prenylating the specific backbone of this compound needs to be identified and characterized. nih.gov
Pathway Mapping: A complete map of the pathway would involve identifying the specific precursors and intermediates. Naringenin is a key intermediate that serves as a branch point for the synthesis of various flavonoid classes. mdpi.com Understanding how this central metabolite is channeled and modified in Epimedium koreanum is essential.
Regulatory Mechanisms: Flavonoid biosynthesis is regulated by a complex interplay of transcription factors, including MYB, bHLH, and WD40 proteins. nih.gov Investigating how these regulatory networks control the expression of biosynthetic genes in Epimedium will be crucial for any future efforts in metabolic engineering to increase the production of this compound. nih.govmdpi.com
A thorough understanding of its biosynthesis is not merely academic; it provides the foundation for biotechnological production of this compound and its derivatives, potentially offering a more sustainable and scalable alternative to extraction from plant sources. nih.gov
| Enzyme Class | Abbreviation | Role in Flavonoid Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Initiates the phenylpropanoid pathway from phenylalanine. mdpi.com |
| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.com |
| Chalcone synthase | CHS | Catalyzes the first committed step, forming naringenin chalcone. mdpi.com |
| Chalcone isomerase | CHI | Cyclizes chalcone to form a flavanone (e.g., naringenin). mdpi.com |
| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to form dihydroflavonols. biotech-asia.org |
| Prenyltransferase | PT | Catalyzes the addition of a prenyl group to the flavonoid skeleton. nih.gov |
Advanced Structural Modification and Rational Design of Novel Analogs
While this compound is a promising lead compound, its native structure may not possess optimal pharmacological properties. benthamdirect.com Rational drug design and structural modification are critical next steps to enhance its efficacy, selectivity, bioavailability, and stability. benthamdirect.comresearchgate.net The presence of the prenyl group is known to increase lipophilicity and affinity for cell membranes, which often enhances biological activity compared to non-prenylated precursors. nih.govtandfonline.comnih.gov
Key strategies for future work include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule—such as the number and position of hydroxyl groups, the prenyl chain, and the core flavonoid rings—will help establish clear SARs. nih.gov This knowledge is vital for understanding which structural features are essential for inducing methuosis and for guiding the design of more potent analogs.
Semi-Synthesis and Chemical Synthesis: Developing robust methods for the chemical modification of the natural product is essential. Techniques like methylation, acylation, glycosylation, and halogenation can be employed to improve pharmacokinetic properties. researchgate.netmdpi.com More advanced methods, such as the Suzuki–Miyaura cross-coupling reaction, could be used to create a library of novel derivatives with diverse substitutions for biological screening. mdpi.com
Computational Modeling: In silico tools, such as molecular docking, can be used to predict how modified analogs of this compound interact with its molecular targets. tandfonline.commdpi.com This computational approach can help prioritize the synthesis of compounds with the highest predicted binding affinity and desired biological effect, making the drug design process more efficient. mdpi.com
The goal of these efforts is to generate a portfolio of novel compounds based on the this compound scaffold, optimized for specific therapeutic applications.
| Modification Strategy | Potential Improvement | Rationale |
| Methylation | Increased metabolic stability, enhanced membrane permeability. | Blocks metabolic sites and increases lipophilicity. researchgate.netmdpi.com |
| Glycosylation | Improved solubility and bioavailability. | Can alter pharmacokinetic properties and targeting. researchgate.net |
| Acylation | Enhanced lipophilicity and stability. | Increases ability to cross cell membranes. researchgate.netmdpi.com |
| Prenylation/Geranylation | Increased affinity for membranes and target proteins. | The lipophilic side-chain enhances interaction with biological systems. nih.govresearchgate.net |
| Aryl/Heteroaryl Addition | Novel biological activities, improved target binding. | Expands chemical diversity for screening against new targets. mdpi.com |
Expanded Pharmacological Profiling in Diverse Preclinical Disease Models
To date, the pharmacological evaluation of this compound has been narrowly focused on its methuosis-inducing effects in lung cancer cell lines like NCI-H292 and A549. nih.govnih.gov However, prenylated flavonoids as a class exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, neuroprotective, and cardioprotective effects. nih.govresearchgate.net It is therefore highly probable that the therapeutic utility of this compound extends beyond oncology.
Future research should systematically evaluate this compound and its optimized analogs in a broader range of preclinical models:
Oncology: Beyond lung cancer, its efficacy should be tested in other cancer types known for apoptosis resistance, such as glioblastoma and pancreatic cancer. e-century.ushebmu.edu.cn In vivo studies using cell-derived xenograft (CDX) or patient-derived xenograft (PDX) models are essential to validate its anti-tumor activity and potential to synergize with conventional chemotherapies like doxorubicin (B1662922) and etoposide. nih.govmdpi.com
Inflammatory Diseases: Many flavonoids possess potent anti-inflammatory properties. researchgate.net The activity of this compound should be assessed in models of chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
Infectious Diseases: Prenylated flavonoids have demonstrated significant antimicrobial activity against various pathogens, including drug-resistant bacteria like MRSA. nih.govmdpi.com Screening this compound for its effects on a panel of clinically relevant bacteria and fungi is warranted.
Neurodegenerative Diseases: Given the neuroprotective effects reported for other flavonoids, investigating this compound in models of Alzheimer's or Parkinson's disease could reveal new therapeutic avenues. researchgate.net
This expanded profiling will provide a comprehensive understanding of the compound's therapeutic window and could lead to its development for a variety of indications.
In-depth Exploration of Additional Molecular Targets and Cellular Signaling Networks
The current understanding of this compound's mechanism of action is centered on its inverse regulation of the GTPases Rac1 and Arf6, leading to aberrant macropinocytosis and methuosis. e-century.usnih.gov It has also been shown to decrease the levels of the phosphoinositide kinase PIKfyve. mdpi.com However, like many flavonoids, it is likely that this compound is not a single-target molecule. Identifying its full range of molecular interactions is crucial for predicting its efficacy and potential side effects.
Future investigations should aim to:
Identify Direct Binding Partners: Utilize techniques such as affinity chromatography, pull-down assays, and thermal shift assays to identify the direct protein targets of this compound.
Analyze Key Signaling Pathways: Flavonoids are known to modulate major cellular signaling pathways involved in cell survival, proliferation, and inflammation, such as PI3K/Akt/mTOR, RAS/RAF/MEK/ERK, and NF-κB. mdpi.com The effect of this compound on these critical networks should be systematically investigated using methods like immunoblotting and reporter assays. researchgate.net
Uncover Novel Mechanisms: The induction of methuosis itself is a novel cell death pathway. e-century.us Further research is needed to understand the downstream effectors of Rac1/Arf6 dysregulation and how the resulting vacuolization ultimately leads to cell death. This could reveal new vulnerabilities in cancer cells that can be exploited therapeutically.
A deeper mechanistic understanding will enable the rational application of this compound in different disease contexts and facilitate the design of more selective and potent second-generation analogs.
Development of High-Throughput Screening (HTS) Assays for this compound Derivatives
To efficiently screen the novel analogs generated through structural modification (as described in section 7.2), the development of robust high-throughput screening (HTS) assays is essential. bmglabtech.com HTS allows for the rapid testing of thousands of compounds, accelerating the identification of leads with improved activity. bmglabtech.comdrugtargetreview.com
Future efforts should concentrate on creating and validating HTS platforms tailored to the known activities of this compound:
Phenotypic Screening Assays: An HTS assay could be designed based on the unique phenotype induced by this compound: the formation of large cytoplasmic vacuoles. e-century.us Automated high-content imaging and analysis could be used to quantify vacuolization in cells treated with a library of derivatives, allowing for the rapid identification of potent methuosis inducers.
Target-Based Screening Assays: Once direct molecular targets are confirmed, target-based assays can be developed. For example, fluorescence-based assays could measure the compound's ability to inhibit the activity of a key enzyme or disrupt a specific protein-protein interaction. drugtargetreview.com
Pathway-Based Reporter Assays: Cell lines containing reporter constructs (e.g., luciferase or GFP) linked to the activity of specific signaling pathways (e.g., NF-κB or pathways downstream of Rac1) can be used. nih.gov This would enable screening for compounds that modulate these pathways in a desired manner.
The implementation of HTS will dramatically accelerate the drug discovery pipeline, enabling the efficient evaluation of large chemical libraries and the rapid optimization of this compound as a therapeutic lead. nih.gov
Q & A
Q. How is Epimedokoreanin C (EKC) structurally characterized in pharmacological studies?
EKC is identified as a prenylated flavonoid using 1H- and 13C-NMR spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) . These methods confirm its molecular structure and purity, with comparisons to authentic reference compounds .
Q. What experimental models are commonly used to assess EKC's anticancer effects?
The NCI-H292 human lung adenocarcinoma cell line is a primary model for studying EKC. Key assays include:
Q. What is the primary mechanism of EKC-induced cell death?
EKC triggers methuosis , a non-apoptotic cell death characterized by cytoplasmic vacuolation derived from macropinocytosis. This is confirmed by:
- Lucifer Yellow uptake assays showing fluid-phase endocytosis.
- Immunofluorescence revealing vacuoles with late-endosome markers (e.g., Rab7) .
Advanced Research Questions
Q. How does EKC modulate Rac1 and Arf6 GTPase activity, and what are the functional implications?
EKC induces Rac1 activation and Arf6 inhibition , as shown by:
Q. What methodological approaches validate EKC's synergy with conventional chemotherapeutics?
Synergy with doxorubicin and etoposide is quantified using:
Q. How do contradictions in EKC's effects on autophagy pathways inform mechanistic studies?
While EKC-induced vacuolation aligns with methuosis, LC3-II and SQSTM1/p62 accumulation (autophagy markers) are observed. This paradox is resolved by:
Q. What are the challenges in distinguishing EKC-induced methuosis from other non-apoptotic pathways?
Key differentiation strategies include:
- Caspase inhibition assays (e.g., Z-VAD-FMK) to exclude apoptosis.
- Morphological profiling (e.g., transmission electron microscopy) to identify vacuole origin.
- Gene silencing of Rac1/Arf6 to confirm pathway specificity .
Data Analysis and Experimental Design
Q. How are Rac1/Arf6 activation dynamics quantified in EKC-treated cells?
- Biochemical pull-down assays isolate GTP-bound Rac1/Arf6, followed by Western blotting with anti-Rac1/Arf6 antibodies.
- Data normalization to total GTPase levels and ANOVA with Bonferroni correction ensure statistical rigor .
Q. What controls are critical for validating EKC's specificity in macropinocytosis assays?
Q. How do researchers address variability in EKC's dose-response across cell lines?
- EC50 determination via dose-curve modeling (e.g., GraphPad Prism).
- Cell line profiling for baseline Rac1/Arf6 activity and endocytic capacity.
- Transcriptomic analysis to identify resistance markers (e.g., PI3K/AKT pathways) .
Contradictions and Knowledge Gaps
Q. Why do some studies report EKC-mediated autophagy activation alongside methuosis?
EKC’s dual disruption of lysosomal maturation (via PIKfyve inhibition) and macropinosome overload creates overlapping phenotypes. Researchers must:
What unresolved questions exist about EKC's structure-activity relationship?
The role of prenylation in EKC’s bioactivity remains unclear. Future studies should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
